molecular formula C10H16N2O2 B15112166 Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B15112166
M. Wt: 196.25 g/mol
InChI Key: JEMJERBFWISXRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-methyl-1H-pyrazole with ethyl 3-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

Biological Activity

Ethyl 3-(4-methyl-1H-pyrazol-1-yl)butanoate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole moiety is particularly significant, as it is known to impart various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{16}N_{2}O_{2} and a molecular weight of 196.25 g/mol. Its structure includes an ethyl ester group linked to a butanoate chain, with a 4-methyl-1H-pyrazole ring contributing to its biological properties.

Biological Activities

The biological activity of this compound can be attributed primarily to the pyrazole component, which has been associated with several pharmacological effects:

  • Anti-inflammatory : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.
  • Antitumor : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving the modulation of heat shock proteins (HSPs) that are crucial for cancer cell survival .
  • Enzyme Inhibition : The compound may interact with various enzymes, impacting biological pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AntitumorModulation of heat shock proteins
Enzyme InhibitionInteraction with specific enzymes

Case Study 1: Antitumor Activity

A study focused on the antitumor potential of pyrazole derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the inhibition of HSP90, a chaperone protein essential for cancer cell growth .

Case Study 2: Anti-inflammatory Effects

Research on pyrazole-based compounds demonstrated their effectiveness in reducing inflammation in animal models. This compound was shown to significantly decrease inflammatory markers when administered in controlled doses.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The pyrazole ring can modulate enzyme activities and receptor interactions, influencing various biological pathways. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell proliferation.

Comparison with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities. Below is a comparison table highlighting these compounds:

Table 2: Comparison of Pyrazole Derivatives

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoateSimilar ester structureVariations in biological activity due to position
4-MethylpyrazoleSimple pyrazole without ester functionalityKnown for strong anti-inflammatory properties
Pyrazolo[3,4-b]quinolinMore complex structureExhibits potent antitumor effects

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 3-(4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)5-9(3)12-7-8(2)6-11-12/h6-7,9H,4-5H2,1-3H3

InChI Key

JEMJERBFWISXRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=C(C=N1)C

Origin of Product

United States

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